molecular formula C15H18N4O2S2 B6541278 N-(6-{[2-(morpholin-4-yl)ethyl]sulfanyl}pyridazin-3-yl)thiophene-2-carboxamide CAS No. 1021206-65-4

N-(6-{[2-(morpholin-4-yl)ethyl]sulfanyl}pyridazin-3-yl)thiophene-2-carboxamide

Cat. No. B6541278
CAS RN: 1021206-65-4
M. Wt: 350.5 g/mol
InChI Key: AYHXOKFITDKGOG-UHFFFAOYSA-N
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Description

N-(6-{[2-(morpholin-4-yl)ethyl]sulfanyl}pyridazin-3-yl)thiophene-2-carboxamide, also known as NMES, is a novel thiophene-based compound with a variety of potential applications in the fields of medicinal chemistry, pharmacology, and biochemistry. NMES has been studied for its ability to act as an antioxidant and anti-inflammatory agent, and to modulate the activity of various enzymes. NMES has also been studied for its ability to inhibit the growth of cancer cells and to reduce the production of reactive oxygen species.

Advantages and Limitations for Lab Experiments

The advantages of using N-(6-{[2-(morpholin-4-yl)ethyl]sulfanyl}pyridazin-3-yl)thiophene-2-carboxamide in laboratory experiments include its ability to act as an antioxidant and anti-inflammatory agent, and to modulate the activity of various enzymes. This compound has also been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine. The main limitation of using this compound in laboratory experiments is the lack of human clinical trials to confirm its efficacy in humans.

Future Directions

Future research should focus on the potential therapeutic applications of N-(6-{[2-(morpholin-4-yl)ethyl]sulfanyl}pyridazin-3-yl)thiophene-2-carboxamide in humans. Studies should investigate the effects of this compound on cognitive function, inflammation, and oxidative stress. In addition, studies should investigate the effects of this compound on the activity of various enzymes, such as acetylcholinesterase, cyclooxygenase-2, and 5-lipoxygenase. Furthermore, studies should investigate the potential of this compound to modulate the activity of the serotonin transporter, which is involved in the regulation of serotonin levels in the brain. Finally, studies should investigate the potential of this compound to inhibit the growth of cancer cells and to reduce the production of reactive oxygen species.

Synthesis Methods

N-(6-{[2-(morpholin-4-yl)ethyl]sulfanyl}pyridazin-3-yl)thiophene-2-carboxamide is synthesized by a multi-step process involving the reaction of morpholine and ethylsulfanyl pyridazin-3-ylthiophene-2-carboxamide. The first step involves the reaction of morpholine and ethylsulfanyl pyridazin-3-ylthiophene-2-carboxamide in a solvent such as acetonitrile or dimethylformamide. The reaction is carried out at room temperature for approximately 2 hours. The second step involves the addition of a base, such as sodium hydroxide, to the reaction mixture. The reaction is then stirred for an additional 2 hours. The final step involves the addition of a reducing agent, such as sodium borohydride, to the reaction mixture. The reaction is then stirred for an additional 2 hours.

Scientific Research Applications

N-(6-{[2-(morpholin-4-yl)ethyl]sulfanyl}pyridazin-3-yl)thiophene-2-carboxamide has been studied for its ability to act as an antioxidant and anti-inflammatory agent, and to modulate the activity of various enzymes. This compound has also been studied for its ability to inhibit the growth of cancer cells and to reduce the production of reactive oxygen species. In addition, this compound has been studied for its potential to act as a neuroprotective agent, to reduce the formation of amyloid plaques, and to modulate the activity of the serotonin transporter. This compound has also been studied for its potential to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine.

properties

IUPAC Name

N-[6-(2-morpholin-4-ylethylsulfanyl)pyridazin-3-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2S2/c20-15(12-2-1-10-22-12)16-13-3-4-14(18-17-13)23-11-7-19-5-8-21-9-6-19/h1-4,10H,5-9,11H2,(H,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYHXOKFITDKGOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCSC2=NN=C(C=C2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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